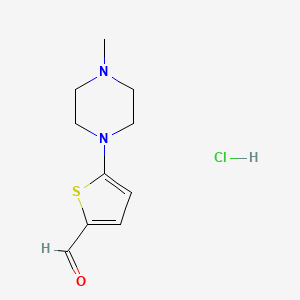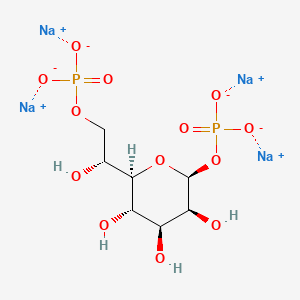
(3,3-Difluorocycloheptyl)methanamine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3-Difluorocycloheptyl)methanamine Hydrochloride is a research chemical compound with the molecular formula C8H15NF2·HCl and a molecular weight of 163.21 + 36.46. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of (3,3-Difluorocycloheptyl)methanamine Hydrochloride involves several steps. One common method includes the fluorination of cycloheptane derivatives followed by amination and subsequent hydrochloride salt formation. The reaction conditions typically involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and amination reagents like ammonia or primary amines. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
(3,3-Difluorocycloheptyl)methanamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or alkyl halides, leading to the formation of azides or substituted amines.
Scientific Research Applications
(3,3-Difluorocycloheptyl)methanamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in the study of biological pathways and mechanisms, particularly those involving fluorinated compounds.
Medicine: Research involving this compound includes the development of potential pharmaceuticals and the study of drug interactions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3,3-Difluorocycloheptyl)methanamine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with enzymes and receptors in unique ways, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
(3,3-Difluorocycloheptyl)methanamine Hydrochloride can be compared with other similar compounds, such as:
(3,3-Difluorocyclopentyl)methanamine Hydrochloride: This compound has a similar structure but with a cyclopentyl ring instead of a cycloheptyl ring.
(3,3-Difluorocyclobutyl)methanamine Hydrochloride: Another similar compound with a cyclobutyl ring, used in similar research contexts.
(3,3-Difluorocyclohexyl)methanamine Hydrochloride: This compound features a cyclohexyl ring and is used in comparable research applications.
The uniqueness of this compound lies in its specific ring size and fluorination pattern, which can influence its reactivity and interactions in various chemical and biological systems.
Properties
Molecular Formula |
C8H16ClF2N |
|---|---|
Molecular Weight |
199.67 g/mol |
IUPAC Name |
(3,3-difluorocycloheptyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H15F2N.ClH/c9-8(10)4-2-1-3-7(5-8)6-11;/h7H,1-6,11H2;1H |
InChI Key |
KWSVVHQPQIRYOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC(C1)CN)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


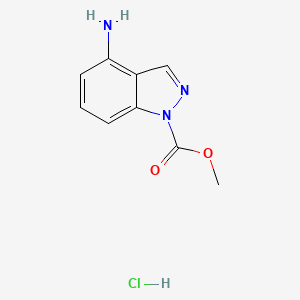

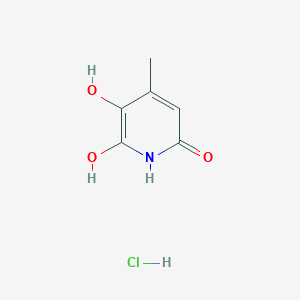

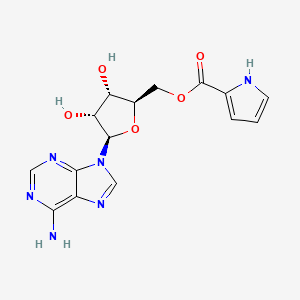
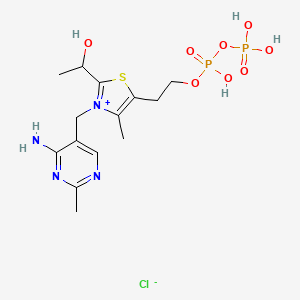
![N-[2-[3-[[5-(2-fluorophenyl)-2-methoxyphenyl]sulfonylamino]anilino]ethyl]-3-methoxybenzamide](/img/structure/B13861225.png)

![tert-butyl N-[2-[1-(2-carbamoylthieno[3,2-b]pyridin-7-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B13861233.png)
